2-(Pyridin-4-yl)quinoline-4-carboxylic acid
Overview
Description
2-(Pyridin-4-yl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C15H10N2O2. It features a quinoline core structure substituted with a pyridine ring at the 4-position and a carboxylic acid group at the 4-position of the quinoline ring.
Scientific Research Applications
2-(Pyridin-4-yl)quinoline-4-carboxylic acid has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)quinoline-4-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization and functional group transformations. One common method involves the reaction of 2-aminobenzophenone with pyridine-4-carboxaldehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to yield the quinoline derivative . The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran and catalysts like molecular iodine or zinc oxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline-4-carbinol.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)quinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it can inhibit tubulin polymerization, thereby exerting antiproliferative activity against cancer cells . The compound’s interactions with molecular targets and pathways are subjects of ongoing research to fully elucidate its mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)quinoline-4-carboxylic acid: Similar structure but with the pyridine ring at the 2-position.
Quinoline-4-carboxylic acid: Lacks the pyridine ring substitution.
2-Phenylquinoline-4-carboxylic acid: Features a phenyl group instead of a pyridine ring.
Uniqueness
2-(Pyridin-4-yl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing compounds with tailored biological and material properties .
Properties
IUPAC Name |
2-pyridin-4-ylquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-15(19)12-9-14(10-5-7-16-8-6-10)17-13-4-2-1-3-11(12)13/h1-9H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXRRNLSWGROLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90161997 | |
Record name | Cinchoninic acid, 2-(4-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90161997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14228-23-0 | |
Record name | Cinchoninic acid, 2-(4-pyridyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014228230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14228-23-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360211 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cinchoninic acid, 2-(4-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90161997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyridin-4-yl)quinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(Pyridin-4-yl)quinoline-4-carboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U2ZPK2XZA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the structural features of 2-(pyridin-4-yl)quinoline-4-carboxylic acid in the formation of metal complexes?
A: The this compound (hereinafter referred to as the ligand) possesses multiple coordination sites due to the presence of nitrogen atoms in both the pyridine and quinoline rings, as well as an oxygen atom in the carboxylic acid group. This characteristic enables the ligand to form stable complexes with various metal ions. [, ] For instance, research demonstrates the ligand's ability to chelate metal ions like Mn(II), Co(II), Cd(II), and Ag(I), forming complexes with diverse structures, from 1D chains to 3D networks. [, ] The extended coordination capability of the ligand, particularly the additional pyridyl nitrogen compared to similar ligands with an arene ring, contributes to the formation of polymeric structures. []
Q2: How does the incorporation of this compound into metal complexes affect their photoluminescent properties?
A: Research indicates that incorporating the ligand into metal complexes significantly influences their photoluminescent behavior. [] For example, when the ligand coordinates with copper(II) ions, the resulting coordination polymer exhibits photoluminescence with noticeable shifts in the ligand's absorption bands. [] This change is attributed to the metal-ligand interactions and the resulting electronic transitions within the complex. This finding suggests the potential application of these metal complexes in areas like fluorescent sensors or optoelectronic devices.
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